molecular formula C17H12N4O2 B5302960 (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B5302960
M. Wt: 304.30 g/mol
InChI Key: IGRDEZDDSQRJEL-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole ring, a nitrophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-1H-benzimidazole with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. This reaction is followed by the addition of a nitrile group through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the nitrophenyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group, where nucleophiles such as amines or alcohols can replace the nitrile group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzimidazole or nitrophenyl groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the nitrile group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic or photonic properties.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
  • Studied for its interactions with biological macromolecules such as proteins and DNA.

Medicine:

  • Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
  • Evaluated for its efficacy and safety in preclinical studies.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s benzimidazole ring can bind to active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. The nitrile group may also play a role in binding to metal ions or other cofactors.

Comparison with Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: Lacks the methyl group on the benzimidazole ring.

    (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the nitro group on the phenyl ring.

    (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile: Has the nitro group in a different position on the phenyl ring.

Uniqueness:

  • The presence of both the methyl group on the benzimidazole ring and the nitro group on the phenyl ring makes (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile unique. This combination of functional groups can influence the compound’s reactivity, binding properties, and overall biological activity.

Properties

IUPAC Name

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2/c1-11-5-6-15-16(7-11)20-17(19-15)13(10-18)8-12-3-2-4-14(9-12)21(22)23/h2-9H,1H3,(H,19,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRDEZDDSQRJEL-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.